Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate
Description
Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate is a β-diketo ester derivative featuring a 5-chlorothiophene substituent. Its molecular formula is C₉H₇ClO₄S, with a monoisotopic mass of 245.97536 Da and InChIKey PRBFOJLTYZLZGW-UHFFFAOYSA-N .
Properties
IUPAC Name |
methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4S/c1-14-9(13)6(12)4-5(11)7-2-3-8(10)15-7/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBFOJLTYZLZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201248742 | |
| Record name | Methyl 5-chloro-α,γ-dioxo-2-thiophenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848178-49-4 | |
| Record name | Methyl 5-chloro-α,γ-dioxo-2-thiophenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848178-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-α,γ-dioxo-2-thiophenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxylic acid and methyl acetoacetate.
Esterification: The carboxylic acid group of 5-chlorothiophene-2-carboxylic acid is esterified using methanol and a catalytic amount of sulfuric acid to form methyl 5-chlorothiophene-2-carboxylate.
Knoevenagel Condensation: The ester is then subjected to a Knoevenagel condensation reaction with methyl acetoacetate in the presence of a base such as piperidine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Thiophene derivatives with substituted nucleophiles.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures to methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate exhibit notable antimicrobial properties. The presence of the chlorothiophene moiety suggests potential effectiveness against various pathogens.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated derivatives of thiophene against Staphylococcus aureus and Candida albicans. The results showed that compounds with thiophene rings had a minimum inhibitory concentration (MIC) as low as 10 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| Compound B | 10 | Candida albicans |
| Our Compound | TBD | TBD |
Neuroprotective Effects
The compound may also exhibit neuroprotective effects by inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition could enhance cognitive functions and provide neuroprotective benefits.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that similar carbamate derivatives significantly reduced cell death in neuronal cell lines exposed to oxidative stress, increasing cell viability by approximately 30% compared to controls.
Cancer Research
Compounds with structural similarities to this compound have been investigated for their anticancer properties. For instance, studies have shown that certain thiophene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Drug Development
Given its diverse biological activities, this compound serves as a lead structure for the development of new therapeutic agents targeting diseases such as neurodegenerative disorders and infections.
Mechanism of Action
The mechanism of action of Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can disrupt metabolic pathways and cellular processes.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The compound’s distinguishing feature is the 5-chlorothiophen-2-yl group, which contrasts with analogs bearing phenyl or substituted phenyl moieties. Key structural analogs include:
Key Observations :
Physicochemical Properties
- Solubility: The thiophene moiety may reduce aqueous solubility compared to oxygen-rich analogs like ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, which has a polar methoxy group .
- Reactivity: β-diketo esters are prone to keto-enol tautomerism, but the electron-withdrawing chlorine on the thiophene could stabilize the enolate form, influencing reactivity in synthesis .
Research Tools and Methodologies
- Safety Profiles: Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is classified for laboratory use only , suggesting similar handling precautions for the thiophene analog.
Biological Activity
Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate, with the chemical formula CHClOS and CAS number 848178-49-4, is an organic compound characterized by a thiophene ring substituted with a chlorine atom and a dioxobutanoate ester group. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties.
This compound acts primarily through interactions with various biological targets. Thiophene derivatives, including this compound, are known to exhibit a range of biological effects such as:
- Anticancer Activity : Studies have indicated that thiophene derivatives can inhibit cancer cell proliferation through multiple pathways.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses, potentially benefiting conditions like arthritis.
- Antimicrobial Effects : Its structural characteristics allow it to exhibit activity against various bacterial strains.
- Antihypertensive and Anti-atherosclerotic Effects : Research suggests that it may influence cardiovascular health by affecting blood pressure regulation and arterial plaque formation .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure. Related compounds have demonstrated high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) targeting .
Synthesis and Applications
The synthesis of this compound typically involves:
- Esterification : The reaction of 5-chlorothiophene-2-carboxylic acid with methanol in the presence of sulfuric acid to form methyl 5-chlorothiophene-2-carboxylate.
- Knoevenagel Condensation : This ester is then reacted with methyl acetoacetate using a base such as piperidine .
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibits cancer cell growth |
| Anti-inflammatory | Modulates inflammatory pathways |
| Antimicrobial | Effective against various bacterial strains |
| Antihypertensive | Influences blood pressure regulation |
| Anti-atherosclerotic | Affects arterial plaque formation |
Clinical Relevance
Recent studies have explored the compound's role in medicinal chemistry as an intermediate for synthesizing other pharmacologically active compounds. For instance, its derivatives have been investigated for their potential in treating neurological disorders by targeting specific receptors in the CNS .
Case Study Example
In a study focused on receptor interactions, compounds similar to this compound were shown to inhibit the metabotropic glutamate receptor subtype 5 (mGlu5), which is linked to various CNS disorders. These findings suggest the potential therapeutic applications of this compound in treating conditions such as anxiety and addiction .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Methyl 4-(5-chlorothiophen-2-yl)-2,4-dioxobutanoate?
- Methodology : Multi-step organic synthesis typically involves:
- Step 1 : Condensation of 5-chlorothiophene-2-carbaldehyde with a diketone precursor (e.g., dimethyl oxalate) under basic conditions.
- Step 2 : Esterification using methanol in the presence of a Lewis acid catalyst (e.g., H₂SO₄ or BF₃·Et₂O) to form the methyl ester .
- Reaction optimization : Elevated temperatures (60–80°C) and non-polar solvents (toluene) enhance yield while minimizing side reactions .
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and crystal packing. Software like SHELX refines structural parameters .
- NMR/IR spectroscopy :
- ¹H NMR : Peaks at δ 3.8–4.1 ppm (ester methyl group) and δ 6.5–7.5 ppm (thiophene protons).
- IR : Strong carbonyl stretches (~1700–1750 cm⁻¹) for diketone and ester groups .
Q. What are the common chemical reactions involving this compound?
- Reactivity :
- Nucleophilic substitution : Chlorine on the thiophene ring reacts with amines or alkoxides.
- Reduction : Sodium borohydride reduces the diketone to a diol, altering biological activity .
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the thiophene position .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in reactions involving this compound?
- Approach :
- DFT calculations : Determine electron density maps to identify reactive sites (e.g., electrophilic/nucleophilic centers on the thiophene ring).
- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using software like AutoDock .
- Validation : Compare computational predictions with experimental HPLC/MS data to resolve discrepancies .
Q. What strategies resolve contradictions in spectral data during characterization?
- Case study : If NMR signals for diketone protons overlap with impurities:
- Purification : Use column chromatography with ethyl acetate/hexane gradients.
- High-resolution MS : Confirm molecular formula (e.g., C₁₀H₉ClO₄S) .
- Dynamic NMR : Resolve conformational exchange broadening by varying temperature .
Q. How to optimize reaction conditions for scaled-up synthesis?
- Parameters :
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for cross-coupling efficiency.
- Solvent effects : Compare DMF (polar aprotic) vs. THF (less coordinating) for yield improvement .
- Flow chemistry : Continuous reactors reduce reaction time and improve safety for hazardous intermediates .
Q. What advanced techniques validate crystallographic data for this compound?
- Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
